molecular formula C6H5N3OS B2973842 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 648859-53-4

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2973842
CAS No.: 648859-53-4
M. Wt: 167.19
InChI Key: QCUXAWRTPNJKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one (CAS 648859-53-4) is a high-value heterocyclic compound with a molecular formula of C 6 H 5 N 3 OS and a molecular weight of 167.19 g/mol . This scaffold is a key intermediate in medicinal chemistry and drug discovery, serving as a privileged structure for the development of novel bioactive molecules. Recent research highlights the significant antiplasmodial properties of this compound's analogues. The derivative Gamhepathiopine (M1), a 2- tert -butylaminothieno[3,2-d]pyrimidin-4(3H)-one, has been identified as a multi-stage acting antiplasmodial agent effective against Plasmodium falciparum , including artemisinin-resistant strains . Studies confirm that the heteroatom at position 5 of the core structure is mandatory for this antiplasmodial activity, guiding ongoing scaffold hopping and optimization efforts to improve microsomal stability and aqueous solubility . Beyond its antimalarial potential, the thieno[3,2-d]pyrimidinone core is a versatile building block in organic synthesis. It is used to construct more complex polycyclic systems, such as those found in pyrido[3',2':4,5]thieno[3,2-d]pyrimidinones, which are investigated for a range of biological activities including antitumor properties . The reactivity of the amino group allows for further functionalization, enabling the exploration of diverse structure-activity relationships. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-aminothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c7-9-3-8-4-1-2-11-5(4)6(9)10/h1-3H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUXAWRTPNJKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions, leading to the formation of the desired pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have applications in diverse areas of chemical research, including uses as precursors in synthesis and as modulators in pharmacological studies . The compound serves as a scaffold for creating new chemical entities with potential therapeutic applications .

Scientific Research Applications

  • Antiplasmodial Agents Several studies describe the use of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives in the development of antiplasmodial agents .
    • Modulation at position 6 of the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold has led to the synthesis of new compounds with antiplasmodial activity against P. falciparum .
    • One study identified compound 1g, which has submicromolar antiplasmodial activity and improved cytotoxicity and metabolic stability compared to the previously identified compound M1 .
    • The structure-activity relationship (SAR) data obtained from these studies provide insights into the effects of different substituents at position 6 of the thienopyrimidinone core on antiplasmodial activity .
  • Antitumor Effects Thieno[2,3-d]pyrimidine derivatives have been investigated for their antitumor effects .
    • 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have demonstrated anti-cancer and anti-proliferative activities against MCF-7 cells, comparable to uracil .
    • 2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the proliferation of A549 and MCF-7 cells .
    • 2-Trifluoromethylthieno[2,3-d]pyrimidine derivatives have shown higher activity than Gefitinib, an EGFR tyrosine kinase inhibitor, in anti-tumor effects on MCF-7 and HepG2 cells .
  • Precursor in Synthesis Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related compound, has been used as a precursor for synthesizing pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids .

Synthesis of 6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one

6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one can be synthesized from thieno[2,3-d]pyrimidin-4(3H)-one using bromine in acetic acid :

  • Reaction Conditions : With bromine; acetic acid
  • Temperature : 80℃ or 20℃
  • Time : 1 hour at 80℃ or 4 hours at 20℃
  • Yield : 95% yield when heated at 80℃, 92% yield at room temperature

Procedure:

  • Thieno[2,3-d]pyrimidin-4(3H)-one (50.03 g, 329 mmol) was mixed with cone, acetic acid (600 mL).
  • Bromine (30.0 mL, 93.0 g, 582 mmol) was added slowly.
  • The mixture was heated at 80 °C for 1 h.
  • The reaction mixture was then cooled to rt. and filtered.
  • The filtrate was washed with water and saturated aq NaHC03 solution.
  • Drying gave 72.24 g (313 mmol, 95%) of 3 as a light brown solid.

Alternative Procedure:

  • To thieno[2,3-d]pyrimidin-4(3H)-one (5 g, 32.9 mmol, 1.0 equiv) in 50 mL acetic acid was added bromine (5 mL, 2.95 equiv, 97 mmol).
  • The mixture stirred at r.t. for 4 h.
  • The resulting solid was collected by filtration, washed with water, and dried in vacuo to give 6- bromothieno[2,3-d]pyrimidin-4(3H)-one (7.02 g, 92 % yield) as a tan solid.

Synthesis of 4-amino-6-bromo-thieno[2,3-d] pyrimidines

4-amino-6-bromo-thieno[2,3-d] pyrimidines can be prepared from 3,4-dihydrothieno[2,3-d]pyrimidine-4-one :

  • A mixture of 3,4-dihydrothieno[2,3-d]pyrimidine-4-one (21 g), bromine (30 ml) and acetic acid (300 ml) was stirred at room temperature for three hours
  • Poured into water/ice (1 l) and the 6-bromo derivative filtered off and dried (18.2 g).
  • A portion (17.0 g) was treated with thionyl chloride (230 ml) and N,N-dimethylformamide (3 ml) and refluxed for forty minutes.
  • Excess acid chloride was removed in vacuo and the residue was partitioned between chloroform and water.
  • The organic layer was washed, dried and evaporated to give 6-bromo-4-chlorothieno[2,3-d]pyrimidine (14.7 g).
  • This was treated with a number of amines basically as described in Example 5.

Mechanism of Action

The mechanism of action of 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-ones

Thieno[2,3-d]pyrimidin-4(3H)-ones differ in the orientation of the thiophene ring fusion ([2,3-d] vs. [3,2-d]), altering electronic distribution and steric interactions.

  • Synthesis : Prepared via condensation of oxazine-diones with aromatic aldehydes and amines, yielding 46–86% . Microwave-assisted methods using POCl₃ are also reported .
  • Bioactivity : Derivatives exhibit selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values ranging from 1.2–15 μM .
  • Key Differences : The [2,3-d] isomers generally show lower PDE7 inhibition compared to [3,2-d] analogs due to reduced binding pocket compatibility .

Table 1: Comparison of Thieno[2,3-d] and Thieno[3,2-d] Derivatives

Property Thieno[2,3-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one
PDE7 Inhibition (IC₅₀) >100 nM 2–10 nM
Anticancer Activity Moderate (IC₅₀: 5–15 μM) High (IC₅₀: 1.2–5 μM)
Synthetic Yield 46–86% 72–88%

Pyrido-Thienopyrimidinones

Pyrido-thienopyrimidinones incorporate an additional pyridine ring, expanding π-conjugation and altering solubility.

  • Synthesis : Achieved via Vilsmeier–Haack reactions or Mannich condensations .
  • Bioactivity : Demonstrated antileukemic activity in vitro, with some analogs showing sub-micromolar IC₅₀ values .

Benzothieno[3,2-d]pyrimidin-4(3H)-ones

Benzothieno derivatives feature a fused benzene ring, increasing lipophilicity and metabolic stability.

  • Synthesis : Condensation of benzothiophene carboxylates with amines yields 3-substituted analogs .
  • Bioactivity : Evaluated as antileukemic agents, with 3-(piperidinylmethyl) derivatives showing moderate activity (IC₅₀: 10–20 μM) .
  • Key Differences: Bulkier benzofused analogs exhibit reduced cellular permeability compared to 3-aminothieno derivatives .

Table 2: Structural and Activity Comparison of Fused Pyrimidinones

Compound Class Substituent Position Notable Activity Reference
Thieno[3,2-d]pyrimidin-4(3H)-one 3-Amino, 7-alkyl PDE7 IC₅₀: 2–10 nM; Anticancer IC₅₀: 1.2–5 μM
Benzothieno[3,2-d]pyrimidin-4(3H)-one 3-Piperidinylmethyl Antileukemic IC₅₀: 10–20 μM
Pyrido[3,2-d]pyrimidin-4(3H)-one 2-Methylthio Antimicrobial (MIC: 8–16 μg/mL)

Substituent Effects on Activity

  • Amino Groups: 3-Amino substitution enhances hydrogen bonding, critical for PDE7 inhibition .
  • Alkyl/Aryl Groups : 7-Isopropyl or cyclopentyl groups improve enzyme selectivity and cellular efficacy (e.g., compound 28e , PDE7 IC₅₀: 3 nM) .
  • Halogenated Derivatives : 6-Bromo analogs serve as intermediates for cross-coupling reactions, enabling diversification (e.g., phenylethynyl derivatives with 85% yield) .

Biological Activity

3-Aminothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound and its derivatives has been explored extensively, revealing their potential as inhibitors for various enzymes and their cytotoxic effects on cancer cells.

Enzyme Inhibition

  • 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibition :
    • Compounds derived from thieno[3,2-d]pyrimidinones exhibited moderate inhibitory activity against 17β-HSD2, with specific derivatives showing 36% and 25% inhibition at 1 μM concentration. These compounds were identified as conformationally restricted analogues that enhance binding affinity to the enzyme's active site .
  • Pim Kinase Inhibition :
    • A study highlighted the synthesis of pyridothienopyrimidinones showing significant inhibition against Pim-1 kinase, a target in various cancers. The most potent compounds had IC50 values ranging from 1.18 to 8.83 μM, indicating strong potential for anticancer applications .
  • Phosphodiesterase Type 4 (PDE4) Inhibition :
    • Thieno[3,2-d]pyrimidines were also tested as PDE4 inhibitors, which are relevant in treating inflammatory diseases. The synthesized compounds demonstrated promising inhibitory activities against this enzyme .

Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines:

  • Breast Cancer Cell Lines (MCF-7 and MDA-MB-231) :
    • Recent studies reported that certain derivatives displayed potent anti-proliferative effects on MCF-7 cells with IC50 values as low as 0.045 μM, indicating high selectivity towards cancer cells while sparing normal cells .
  • Lymphoma and Leukemia Models :
    • Compounds were tested against L1210 and HeLa cells, showing significant antiproliferative activity. Some derivatives achieved IC50 values around 0.75 μM against K562 leukemia cells, underscoring their potential as selective cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its chemical structure:

  • Conformational Rigidity : The introduction of rigidified structures enhances enzyme binding and specificity.
  • Substituent Effects : Variations in substituents on the thiophene or pyrimidinone rings significantly influence both inhibitory potency and cytotoxicity profiles.

Case Study: Antiplasmodial Activity

A recent study focused on the antiplasmodial properties of thieno[3,2-d]pyrimidin-4(3H)-one analogues. The compounds showed multi-stage activity against Plasmodium species, suggesting potential use in malaria treatment .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related derivatives against various bacterial strains. Certain compounds demonstrated MIC values comparable to standard antibiotics like amoxicillin, highlighting their potential in treating bacterial infections .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 (μM)Reference
17β-HSD2 InhibitionEnzymatic1 μM (36% inh)
Pim Kinase InhibitionCancer Cells1.18 - 8.83
PDE4 InhibitionEnzymaticNot specified
Cytotoxicity (MCF-7)Breast Cancer0.045
Cytotoxicity (K562)Leukemia0.75
Antiplasmodial ActivityPlasmodiumNot specified
Antimicrobial ActivityVarious BacteriaComparable to amoxicillin

Q & A

Q. What are the key synthetic routes for 3-Aminothieno[3,2-d]pyrimidin-4(3H)-one?

A common method involves cyclization reactions using formamide under high-temperature conditions (140°C) to form the thienopyrimidinone core . An optimized approach avoids toxic reagents like POCl₃ by substituting toluene and Et₃N for chlorination, improving safety and post-reaction handling . Alternative routes include condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide or urea, as described in classical heterocyclic synthesis protocols .

Q. How can researchers characterize this compound and its derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., δ 10.94 ppm for NH protons in Pd-catalyzed derivatives) .
  • Mass Spectrometry (HRMS): To verify molecular weights (e.g., [M+H]+ = 310.1009 for phenylethynyl-substituted derivatives) .
  • Infrared Spectroscopy (IR): Identifies functional groups like C=O (1662 cm⁻¹) and NH/OH stretches (3309–3421 cm⁻¹) .
  • Melting Point Analysis: Used to assess purity (e.g., >300°C for brominated derivatives) .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions diversify the structure of this compound?

Palladium catalysis enables efficient derivatization:

  • Sonogashira Coupling: Introduces alkynes (e.g., phenylethynyl groups) with 85% yield using ethynylbenzene and Pd catalysts .
  • Buchwald-Hartwig Amination: Modifies amino substituents (e.g., tert-butyl groups) while retaining the core structure .
  • Purification: Flash chromatography (CH₂Cl₂/MeOH) or trituration in diethyl ether ensures high purity .

Q. What computational methods are used to predict the bioactivity of thienopyrimidinone derivatives?

Molecular docking with OpenEye Scientific Software (Fred Receptor, Omega2) identifies binding affinities to targets like PDE7. Key steps:

  • Ligand Preparation: Energy minimization using Babel3 and Flipper .
  • Receptor Grid Generation: Vida 4.1.0 creates binding pockets for virtual screening .
  • Docking Scores: Prioritize derivatives with nanomolar enzyme inhibition (e.g., PDE7 IC₅₀ = 1–10 nM) .

Q. How do researchers evaluate in vitro biological activity of thienopyrimidinone derivatives?

  • Antiplasmodial Assays: Screen against Plasmodium falciparum (IC₅₀ values compared to chloroquine) .
  • Cytotoxicity Testing: Use MTT assays to measure cell viability and selectivity indices .
  • Enzyme Inhibition: PDE7 activity is quantified via fluorescence polarization, with cellular efficacy validated in T-cell proliferation assays .

Q. How can structural modifications resolve contradictions in structure-activity relationships (SAR)?

  • Position-Specific Effects: 6-Substituted derivatives show reduced PDE7 activity, while 7-substituted analogs (e.g., 28e ) achieve single-digit nanomolar potency due to better steric alignment in the catalytic pocket .
  • Electron-Withdrawing Groups: Enhance mPGES-1 inhibition (e.g., 2-aryl quinazolinone derivatives reduce PGE₂ by >80% at 10 µM) .

Q. What strategies optimize selectivity for anti-inflammatory targets like mPGES-1 over COX-2?

  • Scaffold Hybridization: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives minimize off-target effects by avoiding COX-2 binding .
  • Docking-Driven Design: Prioritize compounds with hydrogen-bond interactions unique to mPGES-1 (e.g., Ser127 and Arg126 residues) .

Q. How do researchers validate molecular docking predictions experimentally?

  • Enzyme Assays: Confirm computational hits (e.g., PDE7 inhibitors with <10 nM IC₅₀) .
  • X-ray Crystallography: Resolve co-crystal structures (e.g., PDE7-compound 28e ) to verify binding poses .

Notes

  • Contradiction Analysis: Discrepancies in SAR (e.g., 6- vs. 7-substituted derivatives) are resolved by comparing enzymatic vs. cellular assays and leveraging computational models .
  • Methodological Pitfalls: Avoid excessive POCl₃ in synthesis; optimize purification to prevent decomposition of sensitive substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.